molecular formula C7H13BN2O2 B13908287 [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid CAS No. 1319751-89-7

[1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid

Cat. No.: B13908287
CAS No.: 1319751-89-7
M. Wt: 168.00 g/mol
InChI Key: DQWPJAPGLRIGLD-UHFFFAOYSA-N
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Description

B-[1-(1-Methylpropyl)-1H-pyrazol-4-yl]boronic acid is an organoboron compound that has garnered interest in various fields of chemistry and biology. This compound is characterized by the presence of a boronic acid group attached to a pyrazole ring, which is further substituted with a 1-methylpropyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of B-[1-(1-Methylpropyl)-1H-pyrazol-4-yl]boronic acid typically involves the reaction of 1-(1-Methylpropyl)-1H-pyrazole with a boron-containing reagent. One common method is the palladium-catalyzed borylation of the pyrazole derivative using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine .

Industrial Production Methods

Industrial production of B-[1-(1-Methylpropyl)-1H-pyrazol-4-yl]boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

B-[1-(1-Methylpropyl)-1H-pyrazol-4-yl]boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

B-[1-(1-Methylpropyl)-1H-pyrazol-4-yl]boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions where selective reactivity is required .

Properties

CAS No.

1319751-89-7

Molecular Formula

C7H13BN2O2

Molecular Weight

168.00 g/mol

IUPAC Name

(1-butan-2-ylpyrazol-4-yl)boronic acid

InChI

InChI=1S/C7H13BN2O2/c1-3-6(2)10-5-7(4-9-10)8(11)12/h4-6,11-12H,3H2,1-2H3

InChI Key

DQWPJAPGLRIGLD-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN(N=C1)C(C)CC)(O)O

Origin of Product

United States

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